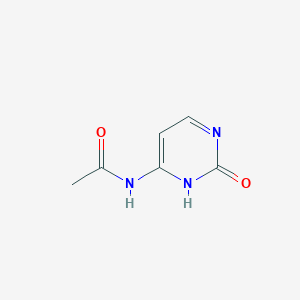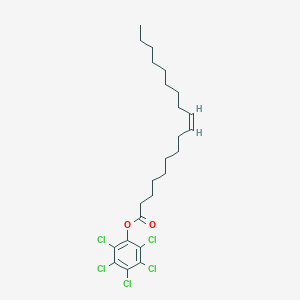
Pentachlorophenyl oleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentachlorophenyl oleate (PCPO) is a synthetic compound with a molecular formula of C18H12Cl5O. It is commonly used as a pesticide and a fungicide due to its ability to inhibit the growth of microorganisms. In recent years, PCPO has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
Pentachlorophenyl oleate exerts its biological effects through the inhibition of mitochondrial respiration. It binds to the mitochondrial membrane and disrupts the electron transport chain, leading to the generation of reactive oxygen species and ultimately cell death. Pentachlorophenyl oleate has also been shown to induce apoptosis in cancer cells through the activation of caspase-dependent pathways.
Effets Biochimiques Et Physiologiques
Pentachlorophenyl oleate has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cells. It has also been shown to inhibit the growth of microorganisms and induce cell death in cancer cells. In addition, Pentachlorophenyl oleate has been shown to have immunomodulatory effects, affecting the function of immune cells such as macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
Pentachlorophenyl oleate has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize. It is also stable and has a long shelf life. However, Pentachlorophenyl oleate is highly toxic and must be handled with care. It can also be difficult to work with due to its hydrophobic nature.
Orientations Futures
There are several future directions for research on Pentachlorophenyl oleate. One area of interest is the development of more efficient synthesis methods for Pentachlorophenyl oleate. Another area of interest is the investigation of Pentachlorophenyl oleate's potential use in cancer treatment. Further studies are also needed to elucidate the molecular mechanisms underlying Pentachlorophenyl oleate's biological effects. Additionally, the environmental impact of Pentachlorophenyl oleate should be further investigated to determine its potential toxicity to non-target organisms.
Conclusion
In conclusion, Pentachlorophenyl oleate is a synthetic compound with potential applications in various fields. Its synthesis method is relatively simple, and it has been extensively studied for its biological effects. Pentachlorophenyl oleate exerts its effects through the inhibition of mitochondrial respiration and has been shown to have a variety of biochemical and physiological effects. While Pentachlorophenyl oleate has several advantages for use in lab experiments, it must be handled with care due to its toxicity. Future research on Pentachlorophenyl oleate should focus on developing more efficient synthesis methods, investigating its potential use in cancer treatment, and determining its environmental impact.
Méthodes De Synthèse
Pentachlorophenyl oleate can be synthesized through the reaction of pentachlorophenol and oleic acid in the presence of a catalyst. The reaction results in the formation of Pentachlorophenyl oleate and water. The process is relatively simple, and the yield can be optimized through the use of appropriate reaction conditions.
Applications De Recherche Scientifique
Pentachlorophenyl oleate has been extensively studied for its potential applications in various fields, including agriculture, medicine, and environmental science. In agriculture, Pentachlorophenyl oleate has been shown to be effective in controlling fungal diseases in crops. In medicine, Pentachlorophenyl oleate has been investigated for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells. In environmental science, Pentachlorophenyl oleate has been used as a marker for environmental contamination.
Propriétés
Numéro CAS |
10443-46-6 |
|---|---|
Nom du produit |
Pentachlorophenyl oleate |
Formule moléculaire |
C24H33Cl5O2 |
Poids moléculaire |
530.8 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentachlorophenyl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C24H33Cl5O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(30)31-24-22(28)20(26)19(25)21(27)23(24)29/h9-10H,2-8,11-17H2,1H3/b10-9- |
Clé InChI |
OWGMMEAKLCGGTM-KTKRTIGZSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Autres numéros CAS |
10443-46-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



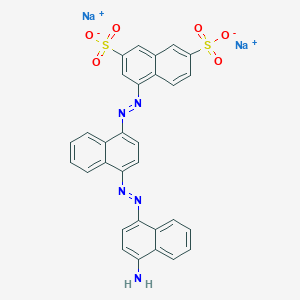
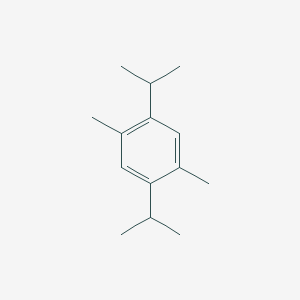
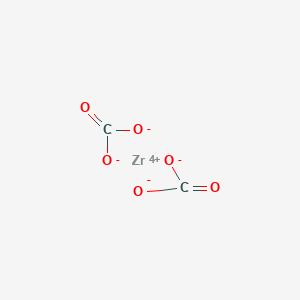
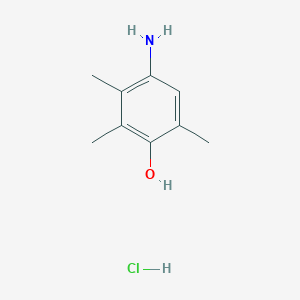
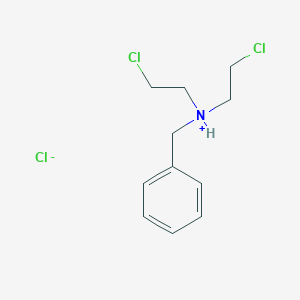
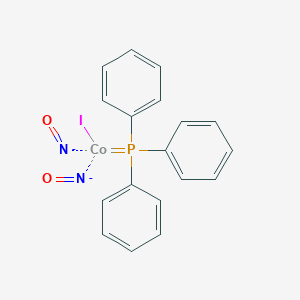
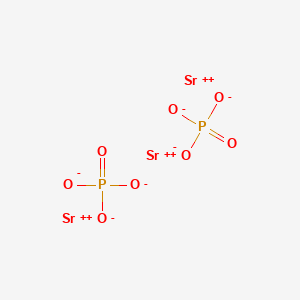

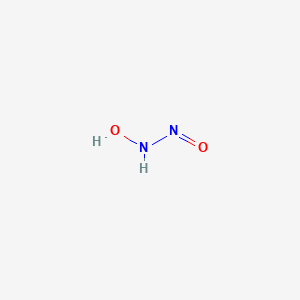
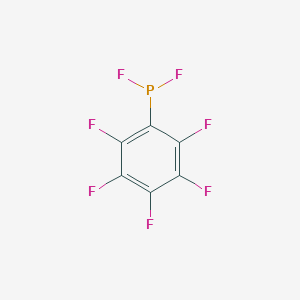
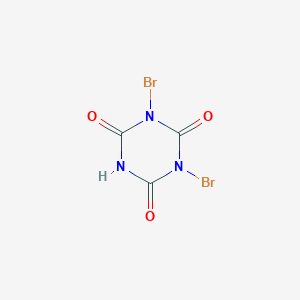
![Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester](/img/structure/B85166.png)
